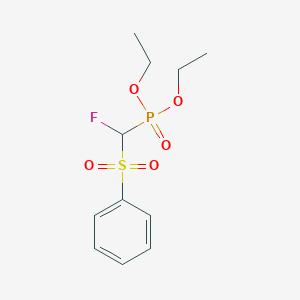

Diethyl fluoro(phenylsulfonyl)methylphosphonate

Description

Diethyl fluoro(phenylsulfonyl)methylphosphonate (CAS 114968-97-7) is a fluorinated organophosphonate with the molecular formula C₁₁H₁₆FO₅PS and a molecular weight of 310.28 g/mol. It features a phenylsulfonyl group and a fluorine atom attached to a methylphosphonate backbone. This compound is primarily used as a reagent in organic synthesis, particularly in stereochemical determinations (e.g., NOESY experiments) and as a building block for complex molecules . Its electron-withdrawing sulfonyl and fluorine substituents enhance its reactivity in nucleophilic and electrophilic reactions, making it valuable in medicinal and materials chemistry.

Properties

IUPAC Name |

[diethoxyphosphoryl(fluoro)methyl]sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FO5PS/c1-3-16-18(13,17-4-2)11(12)19(14,15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOWVYVTKZRXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(F)S(=O)(=O)C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474229 | |

| Record name | Diethyl fluoro(phenylsulfonyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114968-97-7 | |

| Record name | Diethyl fluoro(phenylsulfonyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diethyl Phosphite as the Starting Material

Diethyl phosphite (HP(O)(OEt)₂) serves as a common precursor for phosphonate synthesis. In a method adapted from patent CN103319529A, diethyl phosphite reacts with electrophilic agents to install the methyl group:

-

Methylation :

Bases like triethylamine or LiHMDS deprotonate diethyl phosphite, enabling nucleophilic attack on methyl chloride. -

Sulfonation :

The methylphosphonate intermediate reacts with phenylsulfonyl chloride under basic conditions:

Yields depend on stoichiometric control to prevent over-sulfonation. -

Fluorination :

Fluorine introduction employs reagents like Selectfluor or DAST:

Reaction temperatures between −20°C and 25°C minimize decomposition.

Key Data :

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Methylation | CH₃Cl, Et₃N | 80–120°C | 85–92 |

| Sulfonation | PhSO₂Cl, Et₃N | 0–25°C | 78–84 |

| Fluorination | Selectfluor | −20–25°C | 65–72 |

Modular Assembly via Horner-Emmons Reaction

The Horner-Emmons reaction enables coupling of phosphonate carbanions with carbonyl compounds. For this compound:

-

Generation of Phosphonate Carbanion :

Deprotonation with LiHMDS forms a stabilized carbanion: -

Coupling with Fluorinated Aldehydes :

The carbanion reacts with fluorinated aldehydes to form α-fluoro vinylphosphonates, which are hydrogenated to the target compound.

Advantages :

-

High stereoselectivity (>90% ee) with chiral ligands.

-

Scalable to multi-gram quantities.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Industrial protocols favor tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) for their balance of polarity and boiling points. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

Waste Management

-

Byproducts : Triethylamine hydrochloride from methylation/sulfonation requires neutralization with aqueous NaOH.

-

Fluoride Waste : Ca(OH)₂ treatment precipitates insoluble CaF₂ for safe disposal.

Analytical Characterization

Post-synthesis purification involves flash chromatography (silica gel, petroleum ether:EtOAc 5:1) and recrystallization from hexane/EtOAc. Key analytical data:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Diethyl fluoro(phenylsulfonyl)methylphosphonate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It is commonly used in coupling reactions such as the Horner-Wadsworth-Emmons reaction and Negishi cross-coupling.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases like lithium hexamethyldisilazide (LiHMDS) and various nucleophiles . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include vinyl fluorides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Diethyl fluoro(phenylsulfonyl)methylphosphonate has several scientific research applications:

Mechanism of Action

Diethyl fluoro(phenylsulfonyl)methylphosphonate acts as a phosphonate carbanion donor in the Horner-Wadsworth-Emmons reaction. The strong base (LiHMDS) deprotonates the molecule, generating a carbanion at the alpha carbon (the carbon next to the carbonyl group). This carbanion then reacts with carbonyl compounds (aldehydes and ketones) to form vinyl fluorides.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of analogous phosphonates:

Physical and Spectroscopic Properties

- Conformational Flexibility : Rotational spectroscopy studies on diethyl methylphosphonate derivatives (e.g., DEMP, DEEP) reveal multiple conformers due to free rotation around P–O bonds . The main compound’s rigid sulfonyl-fluorine substituents likely restrict conformational flexibility, impacting solubility and reactivity.

Biological Activity

Diethyl fluoro(phenylsulfonyl)methylphosphonate (DFPMP) is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article will explore the biological activity of DFPMP, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

DFPMP is characterized by the presence of a fluoro group attached to a phenylsulfonyl moiety and a methylphosphonate backbone. The incorporation of fluorine into organic compounds often enhances their biological activity due to changes in reactivity, stability, and interaction with biological targets.

DFPMP has been studied primarily in relation to its inhibitory effects on specific enzymes:

- Cysteine Proteases : DFPMP acts as a reversible inhibitor of cysteine proteases, including cathepsins. The mechanism involves covalent modification at the active site cysteine residue through a Michael-type addition, leading to enzyme inhibition while allowing for potential recovery of enzyme activity upon removal of the inhibitor .

- S-Adenosyl-L-Homocysteine Hydrolase : DFPMP has also been implicated in modulating the activity of S-adenosyl-L-homocysteine hydrolase (SAHH), an important enzyme in methylation processes. Inhibition of SAHH can lead to altered levels of S-adenosyl-L-methionine (SAM), impacting various biological pathways .

Inhibition Studies

Recent studies have provided quantitative insights into the inhibitory potency of DFPMP against cysteine proteases:

| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity |

|---|---|---|---|

| DFPMP | Cathepsin S | 40 nM | Moderate |

| DFPMP | Cathepsin B | 9.3-fold selectivity | Low |

| DFPMP | Cathepsin L | 4.5-fold selectivity | Low |

These findings suggest that while DFPMP exhibits significant inhibitory activity against cathepsins, its selectivity varies across different proteases, indicating a need for further optimization to enhance its therapeutic profile .

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that DFPMP can inhibit tumor progression by targeting cathepsin S, which is overexpressed in various cancers. The reversible nature of its inhibition allows for prolonged therapeutic effects without permanent enzyme deactivation .

- Neurological Implications : There are indications that DFPMP may influence neurological pathways through modulation of methylation processes via SAHH inhibition. This could have implications for diseases where methylation status is disrupted .

Q & A

Basic: What are the recommended safety protocols for handling Diethyl fluoro(phenylsulfonyl)methylphosphonate in laboratory settings?

Answer:

Due to its organophosphonate structure, stringent safety measures are required:

- Personal Protective Equipment (PPE): Tightly fitting safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., NIOSH-certified respirators) is mandatory if airborne exposure exceeds thresholds .

- Ventilation: Use fume hoods for synthesis or purification steps to mitigate inhalation risks.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination. Decontaminate glassware with alkaline hydrolysis (e.g., 10% NaOH) .

- Disposal: Follow EPA/DOT guidelines for organophosphonate waste, including neutralization before disposal .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:

A key method involves:

Phosphonate Esterification: Reacting fluorinated sulfonylmethyl intermediates with diethyl phosphite under anhydrous conditions, using catalysts like DBU or Cs₂CO₃.

Purification: Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials. Purity is confirmed via ³¹P NMR (δ ~20–25 ppm) and LC-MS .

Note: Evidence shows that paraformaldehyde-mediated reactions under mild conditions may fail, necessitating higher temperatures (e.g., 60–80°C) .

Advanced: How can researchers resolve contradictory spectral data when characterizing this compound?

Answer:

Contradictions in NMR or mass spectra often arise from:

- Conformational Isomerism: Use variable-temperature ¹⁹F NMR to identify dynamic rotational isomers.

- Impurity Interference: Compare experimental ³¹P NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to distinguish target signals from byproducts .

- Validation: Cross-reference with GC-MS fragmentation patterns (e.g., m/z 97 for phosphonate fragments) and IR spectroscopy (P=O stretch ~1250–1300 cm⁻¹) .

Advanced: Why does this compound exhibit resistance to certain nucleophilic substitution conditions?

Answer:

The electron-withdrawing phenylsulfonyl and fluorine groups create a highly stabilized α-carbon, reducing electrophilicity. Experimental evidence shows:

- Steric Hindrance: Bulky substituents hinder nucleophile access, as seen in failed paraformaldehyde reactions under mild conditions .

- Electronic Effects: Fluorine’s electronegativity (Pauling scale: 4.0) polarizes the C–F bond, disfavoring SN2 mechanisms. Computational studies (e.g., NBO analysis) confirm decreased charge density at the α-carbon .

Workaround: Use strong bases (e.g., LDA) to deprotonate and activate the α-position for alkylation .

Basic: What analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy: ¹⁹F NMR (δ –180 to –220 ppm for C–F), ³¹P NMR (δ ~20–25 ppm for phosphonate), and ¹H NMR (diethyl ester protons at δ 1.2–1.4 ppm) .

- Mass Spectrometry: ESI-MS or GC-MS to detect molecular ion peaks (e.g., [M+H]⁺ ~350–360 m/z) and characteristic fragments (e.g., loss of SO₂Ph group) .

- Elemental Analysis: Validate C, H, P, and S content within ±0.3% of theoretical values .

Advanced: How can computational chemistry methods aid in understanding the electronic effects of fluorine substitution in this compound?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, revealing fluorine’s electron-withdrawing impact on adjacent bonds .

- Reactivity Prediction: Use Fukui indices to identify nucleophilic/electrophilic sites. For example, fluorine reduces the α-carbon’s electrophilicity, aligning with experimental resistance to substitution .

- Spectroscopic Modeling: Simulate ¹⁹F NMR chemical shifts using gauge-including atomic orbital (GIAO) methods to validate experimental data .

Advanced: How should researchers design experiments to address contradictory neurotoxicity data in structurally similar organophosphonates?

Answer:

- Comparative Studies: Test this compound alongside analogs (e.g., Diethyl methylphosphonate) in in vitro neurotoxicity assays (e.g., acetylcholinesterase inhibition).

- Dose-Response Analysis: Use Hill plots to differentiate potency (EC₅₀) and efficacy (Eₘₐₓ) .

- Metabolite Profiling: Identify hydrolysis products (e.g., fluorinated sulfonic acids) via LC-MS/MS to assess bioactivation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.